![molecular formula C10H16O3 B14677481 Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol CAS No. 37678-33-4](/img/structure/B14677481.png)
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is a compound that combines the structural features of acetic acid and bicyclo[3.2.1]oct-2-en-2-ol. This compound is of interest due to its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[3.2.1]octane framework is a common motif in organic chemistry, often found in natural products and synthetic intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol typically involves the formation of the bicyclic core followed by functionalization. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, or substitution reactions to introduce the acetic acid and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.3.1]nonane: A related bicyclic compound with different ring sizes and chemical properties.
Uniqueness
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
37678-33-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
acetic acid;bicyclo[3.2.1]oct-2-en-2-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4) |
InChI-Schlüssel |
UNZXWOIJBKTGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC2CC1CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


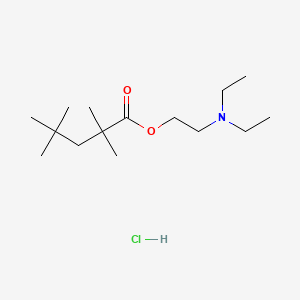

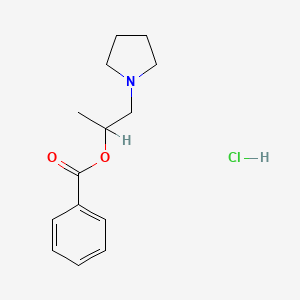

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)


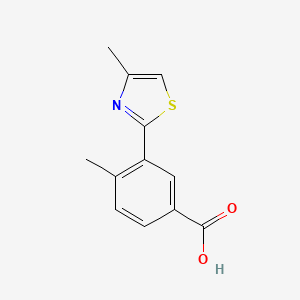
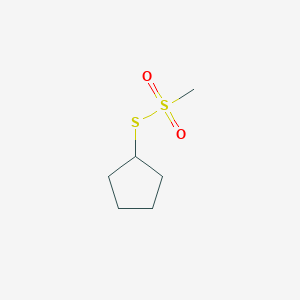

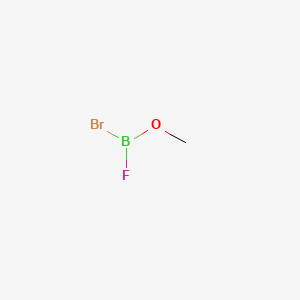
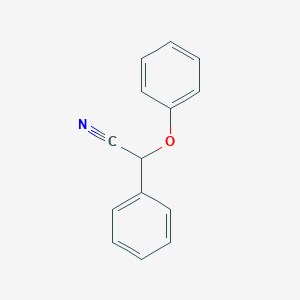

![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
